molecular formula C14H7Cl2NO2S B2935436 S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate CAS No. 338750-74-6

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate

Cat. No.: B2935436
CAS No.: 338750-74-6
M. Wt: 324.18
InChI Key: KNISGDBZJQDIAJ-UHFFFAOYSA-N
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Description

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate: is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of chlorine atoms at the 5-position of the benzoxazole ring and the 2-position of the benzenecarbothioate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloro-1,3-benzoxazol-2(3H)-one and 2-chlorobenzenecarbothioic acid.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the carboxyl group of 2-chlorobenzenecarbothioic acid is replaced by the benzoxazole moiety. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction parameters, such as temperature, solvent choice, and reaction time, are optimized to achieve high purity and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

  • Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki coupling, using palladium catalysts.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: NaOH, DCC, THF (tetrahydrofuran).

  • Coupling Reactions: Pd(PPh3)4, boronic acids, aqueous/organic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various substituted benzoxazoles and benzenecarbothioates.

  • Coupling Products: Biaryl compounds, heterocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology: Benzoxazole derivatives have shown potential in biological research, particularly in the development of antibacterial, antifungal, and anticancer agents. The compound's ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They have been investigated for their use in treating various diseases, including bacterial infections, fungal infections, and certain types of cancer.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 5-chloro-1,3-benzoxazol-2(3H)-one

  • 2-chlorobenzenecarbothioic acid

  • 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

  • 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

Uniqueness: S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate is unique due to its specific substitution pattern and the presence of both chloro and carbothioate groups. This combination of functional groups imparts distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNISGDBZJQDIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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